Cycloastragenol
Overview
Description
Cycloastragenol (CAG) is a tetracyclic triterpenoid isolated from various legume species in the genus Astragalus . It is purported to have telomerase activation activity . A preliminary in vitro study on human CD4 and CD8 T cells found that cycloastragenol may moderately increase telomerase activity and inhibit the onset of cellular senescence .
Synthesis Analysis
CAG can be prepared by hydrolysis of astragaloside IV (ASI) using three methods: acid hydrolysis, enzymatic hydrolysis, and Smith degradation . The structure of CAG has been modified by chemical modification and microbial transformation, and many modification products have been obtained .Molecular Structure Analysis
CAG has a molecular formula of C30H50O5 and a molecular weight of 490.72 . It is a tetracyclic triterpenoid compound and a secondary metabolite isolated from Astragalus membranaceus .Chemical Reactions Analysis
CAG can be prepared by hydrolysis of astragaloside IV (ASI) using three methods: acid hydrolysis, enzymatic hydrolysis, and Smith degradation . In addition, the structure of CAG has been modified by chemical modification and microbial transformation .Physical And Chemical Properties Analysis
CAG has a molecular formula of C30H50O5 and a molecular weight of 490.72 . It is more lipid-soluble and more easily absorbed transdermally compared to ASI . It has been shown that encapsulation of CAG in phospholipid vesicles enhances the transport and delivery across the skin barrier .Scientific Research Applications
Cancer Research : Cycloastragenol has shown potential in cancer treatment, particularly for gastric cancer. It negates constitutive STAT3 activation and promotes apoptosis in cancer cells, enhancing the anti-oncogenic effects of paclitaxel in gastric tumor cells (Hwang et al., 2019).
Chemical Transformation Studies : The compound has been the subject of chemical transformation studies, such as the Baeyer–Villiger reaction, leading to the creation of novel triterpene skeletons (Tag et al., 2012).
Obesity and Hyperlipidemia : Cycloastragenol demonstrates potential therapeutic effects for conditions like obesity and hyperlipidemia. It suppresses the accumulation of cytoplasmic lipid droplet in adipocytes, suggesting its role in managing these conditions (Wang et al., 2014).
Heart Failure Management : Studies indicate that cycloastragenol ameliorates experimental heart damage in rats by promoting myocardial autophagy and inhibiting various neuroendocrine factors linked to heart failure (Wang et al., 2018).
Pharmacokinetics and Metabolism : Research on the intestinal absorption and metabolism of cycloastragenol reveals its rapid passage through the intestinal epithelium but also indicates extensive first-pass hepatic metabolism (Zhu et al., 2010).
Telomerase Activation : Cycloastragenol is noted for its telomerase activation properties, with potential implications in managing depression and neurological disorders. It stimulates telomerase activity in human neonatal keratinocytes and rat neuronal cells (Ip et al., 2014).
Anti-Aging Applications : A study involving a topical formulation containing cycloastragenol showed significant reduction in visible signs of aging. This highlights its potential use in dermatological products (Weiss & Weiss, 2014).
Asthma Management : Cycloastragenol has demonstrated efficacy in reducing airway inflammation and mucus secretion in asthma models, offering a new therapeutic avenue for asthma treatment (Zhu et al., 2022).
Abdominal Aortic Aneurysm : Research shows cycloastragenol's potential in inhibiting abdominal aortic aneurysm, suggesting its role in managing this degenerative disease (Wang et al., 2018).
Neurodegenerative Conditions : Cycloastragenol regulates oxidative stress, neurotrophic dysfunctions, neuroinflammation, and apoptotic cell death in neurodegenerative conditions, offering insights into its potential therapeutic applications in diseases like Alzheimer’s (Ikram et al., 2021).
properties
IUPAC Name |
(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-6,9,14-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O5/c1-24(2)20(33)8-11-30-16-29(30)13-12-26(5)23(28(7)10-9-21(35-28)25(3,4)34)18(32)15-27(26,6)19(29)14-17(31)22(24)30/h17-23,31-34H,8-16H2,1-7H3/t17-,18-,19-,20-,21-,22-,23-,26+,27-,28+,29-,30+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WENNXORDXYGDTP-UOUCMYEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@]34C[C@@]35CC[C@@H](C([C@@H]5[C@H](C[C@H]4[C@@]1(C[C@@H]([C@@H]2[C@]6(CC[C@H](O6)C(C)(C)O)C)O)C)O)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301029686 | |
Record name | (3beta,6alpha,9beta,16beta,20R,24S)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cycloastragenol | |
CAS RN |
78574-94-4, 84605-18-5 | |
Record name | Cycloastragenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78574-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloastragenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078574944 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3beta,6alpha,9beta,16beta,20R,24S)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301029686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3β,6α,16β,24R)-20,24-Epoxy-9,19-cyclolanostane-3,6,16,25-tetrol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOASTRAGENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X37D9F2L0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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